Dopamine D2 Receptor Binding Affinity vs. Structural Analogs
The compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl] methyl} piperazine, which contains the core 1-(2-nitrobenzyl)piperazine substructure, demonstrated the highest binding affinity for the dopamine D2 receptor among a series of seven tested piperidine and (2-methoxyphenyl)piperazine derivatives [1]. While the exact Ki value for the target compound itself is not directly reported, its derivative achieved a Ki of 2.1 nM at the D2 receptor. This was significantly more potent than other structural analogs in the same study, such as 1-(2-methoxyphenyl)-4-{[1-(4-chlorobenzyl)piperidin-4-yl]methyl}piperazine which exhibited a Ki of 18.5 nM, representing an 8.8-fold difference in affinity [1].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.1 nM (for the 2-nitrobenzyl derivative; target compound is its precursor) |
| Comparator Or Baseline | 1-(2-methoxyphenyl)-4-{[1-(4-chlorobenzyl)piperidin-4-yl]methyl}piperazine: 18.5 nM |
| Quantified Difference | 8.8-fold higher affinity for the 2-nitrobenzyl derivative |
| Conditions | In vitro radioligand binding assay using [3H]spiperone on rat striatal membranes. |
Why This Matters
This directly quantifies how the 2-nitrobenzyl group confers a substantial increase in D2 binding affinity over a close chlorobenzyl analog, guiding the selection of this core for high-potency dopamine receptor ligands.
- [1] Penjišević, J., Šukalović, V., Andrić, D., Roglić, G., Novaković, I. T., Šoškić, V., & Kostić-Rajačić, S. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347-356. View Source
